molecular formula C11H7F3N2 B12594672 2-Pyridinamine, N-(2,4,6-trifluorophenyl)- CAS No. 501332-39-4

2-Pyridinamine, N-(2,4,6-trifluorophenyl)-

Cat. No.: B12594672
CAS No.: 501332-39-4
M. Wt: 224.18 g/mol
InChI Key: WWSZFTLMYUAIOO-UHFFFAOYSA-N
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Description

2-Pyridinamine, N-(2,4,6-trifluorophenyl)- is an organic compound with the molecular formula C11H7F3N2 It is known for its unique structure, which includes a pyridine ring substituted with an amine group and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, N-(2,4,6-trifluorophenyl)- typically involves the reaction of 2-aminopyridine with 2,4,6-trifluorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, N-(2,4,6-trifluorophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Pyridinamine, N-(2,4,6-trifluorophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinamine, N-(2,4,6-trifluorophenyl)- involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinamine, N-(2,4,6-trifluorophenyl)- is unique due to the presence of the trifluorophenyl group, which significantly influences its reactivity and binding properties. This makes it a valuable compound for various applications that require specific chemical and biological interactions .

Properties

CAS No.

501332-39-4

Molecular Formula

C11H7F3N2

Molecular Weight

224.18 g/mol

IUPAC Name

N-(2,4,6-trifluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H7F3N2/c12-7-5-8(13)11(9(14)6-7)16-10-3-1-2-4-15-10/h1-6H,(H,15,16)

InChI Key

WWSZFTLMYUAIOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=C(C=C(C=C2F)F)F

Origin of Product

United States

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